REACTION_SMILES
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[C:13]([O-:14])([OH:15])=[O:16].[NH2:1][c:2]1[c:3]([C:10]#[N:11])[n:4][c:5]([Cl:9])[cH:6][c:7]1[Cl:8].[Na+:17].[OH2:12].[S:18](=[O:19])(=[O:20])([OH:21])[OH:22]>>[NH2:1][c:2]1[c:3]([C:13]([OH:14])=[O:16])[n:4][c:5]([Cl:9])[cH:6][c:7]1[Cl:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1nc(Cl)cc(Cl)c1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Nc1c(Cl)cc(Cl)nc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |